Home > Products > Screening Compounds P25289 > N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine
N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine -

N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine

Catalog Number: EVT-5814533
CAS Number:
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine

Compound Description: This compound is a fluorinated Schiff base synthesized by reacting 4-amino-2,3,5,6-tetrafluoropyridine with benzaldehyde in THF. It exhibits mild to moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, and notable antifungal activity against Candida albicans. []

Relevance: (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine shares the core benzylamine motif with N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine. While the former incorporates a fluorinated pyridine ring, the latter features a pyrimidine ring, showcasing structural variations within a similar scaffold relevant for biological activity. []

4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine

Compound Description: Synthesized by reacting 4-amino 2,3,5,6-tetrafluoropyridine with benzaldehyde in ethanol, this fluorinated ethoxypyridine shows slight antibacterial activity against Enterococcus feacium, Streptocoque B, and Staphylococcus aureus. It also displays notable antifungal activity against Candida albicans. []

Relevance: Both 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine and N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine possess an ethoxy group attached to their respective heterocyclic rings. Additionally, both compounds are structurally related through their shared amine functionality, highlighting the significance of these chemical moieties for potential biological activity. []

N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine

Compound Description: This compound, synthesized from 6-chloro-2-ethoxy-3-nitropyridine and 2-chloro-6-ethoxy-3-nitropyridine, had its structure determined by X-ray single-crystal diffraction. []

Relevance: N-((6-chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine and N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine belong to the same category of substituted N-benzyl amines. The presence of ethoxy and substituted pyridine/pyrimidine rings further emphasizes the structural similarities between the two compounds. []

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Compound Description: This compound was synthesized through a one-pot, two-step, solvent-free condensation/reduction reaction sequence, highlighting a green chemistry approach. []

Relevance: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shares the methoxybenzyl amine moiety with N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine. This structural similarity emphasizes the relevance of substituted benzylamine derivatives in medicinal chemistry and drug development. []

N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide and N,N'-bis(2-hydroxy-3-methoxybenzyl)oxalamide

Compound Description: These compounds are ligands designed for potential use in metal-complex based magnetic materials, possessing methoxy and hydroxy units on benzyl groups linked by an oxalamido bridge. [, ]

Relevance: N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide and N,N'-bis(2-hydroxy-3-methoxybenzyl)oxalamide are structurally related to N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine through the presence of the methoxybenzyl moiety. The variation in the linking group and the presence of additional hydroxy groups demonstrate modifications around a common scaffold, which could be explored for influencing their physicochemical and biological properties. [, ]

trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol

Compound Description: This compound was a minor product obtained during a multi-step synthesis involving a Grignard reaction and subsequent bromination. The structure was confirmed by X-ray crystallography. []

Relevance: trans-4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol and N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine both contain a substituted pyrimidine ring, highlighting a common structural feature potentially impacting their biological profiles. []

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)-phenyl]-amine (TG100435) and its N-oxide metabolite (TG100855)

Compound Description: TG100435 is a potent, multitargeted, orally active protein tyrosine kinase inhibitor. It shows promising anticancer activity and is predominantly metabolized to its N-oxide metabolite, TG100855, which exhibits even greater potency. [, , ]

Relevance: Although structurally distinct from N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine, the research on TG100435 and its metabolite offers valuable insights into the impact of structural modifications on pharmacological properties. This knowledge can be extrapolated to design and optimize novel compounds, including those similar to the target compound, for improved potency and pharmacokinetic profiles. [, , ]

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-amine (DFPA)

Compound Description: DFPA was investigated for its potential as an anti-tuberculosis drug due to its predicted inhibitory activity against MtPanK and PanK based on molecular docking studies. []

Relevance: DFPA, like N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine, features a substituted aromatic ring system with an ether linkage to an amine-containing heterocycle. This structural similarity highlights the importance of exploring variations within this class of compounds for potential therapeutic applications. []

4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives (6a-k)

Compound Description: This series of compounds were synthesized and evaluated for their antimicrobial activity. Compounds with 3-hydrophenyl (6d), 3-chlorophenyl (6f), and 4-nitrophenyl (6h) substituents showed significant activity against both bacteria and fungi. []

Relevance: These derivatives share the substituted pyrimidine ring with N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine, highlighting the potential of this structural motif for antimicrobial drug development. []

N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: This is a potent and selective orexin-1 receptor antagonist that demonstrates potential for treating psychiatric disorders associated with stress and hyperarousal states. []

Relevance: Although structurally different from N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine, compound 56 incorporates a similar ethoxy-substituted aromatic ring system, emphasizing the significance of this structural feature in medicinal chemistry. []

N-(4-methoxybenzyl)pyridazin-3-amine

Compound Description: This compound is notable for its unusual crystal structure with Z′ = 4, a relatively rare occurrence. []

Relevance: N-(4-methoxybenzyl)pyridazin-3-amine shares the methoxybenzyl amine motif with N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine. While the former incorporates a pyridazine ring, the latter features a pyrimidine ring, illustrating structural variations within a similar scaffold. []

Properties

Product Name

N-(2-ethoxy-3-methoxybenzyl)-N-methylpyrimidin-4-amine

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-4-20-15-12(6-5-7-13(15)19-3)10-18(2)14-8-9-16-11-17-14/h5-9,11H,4,10H2,1-3H3

InChI Key

VIIAMPKVEOIOPN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CN(C)C2=NC=NC=C2

Canonical SMILES

CCOC1=C(C=CC=C1OC)CN(C)C2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.